Ammonium acrylate
Overview
Description
Ammonium acrylate is an ammonium salt of a polymer of two or more monomers consisting of acrylic acid, methacrylic acid or one of their simple esters . It is widely used in traditional and emerging industries due to its good water-solubility, adjustable cationicity and molecular weight, high efficiency, and non-toxicity .
Synthesis Analysis
The synthesis of Ammonium acrylate involves various strategies like radical ring opening polymerization, enzymatic ring opening polymerization, anionic ring opening polymerization, photo-initiated radical polymerization, chemoenzymatic method, enzymatic polymerization, ring opening polymerization and coordinative ring opening polymerization . The petrochemical way of synthesizing acrylic acid is through propylene, which gets converted in a two-step process via acrolein .Molecular Structure Analysis
Ammonium acrylate has a molecular formula of C3H7NO2 . In the structure of ammonium-based acrylate polyILs, the diffusion coefficients were higher than previously investigated polyILs with imidazolium vinyl cations directly bonded to the backbones .Chemical Reactions Analysis
The kinetics of the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene is reviewed. Classical elementary mechanisms are briefly discussed, while focus is put on secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .Physical And Chemical Properties Analysis
Ammonium acrylate has a molecular weight of 89.09 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. It has a rotatable bond count of 1 and a complexity of 55.9 .Scientific Research Applications
Stabilization of Aqueous Suspensions
Ammonium acrylate, in the form of ammonium salt of poly(acrylic acid) (PAA-NH4), stabilizes aqueous BaTiO3 suspensions at various pH levels. The adsorption of PAA-NH4 causes a more negative zeta potential, aiding in the stability of these suspensions (Jean & Wang, 1998).
Dispersion in Silicon Nitride Suspensions
Poly(acrylic acid) ammonium is utilized as a dispersant for aqueous silicon nitride suspensions, particularly at high solid loadings. This enhances stabilization efficiency through rheological and sediment measurements, correlating with stabilizing mechanisms indicated by zeta-potential and X-ray photoelectron energy spectrometer measurements (Hui et al., 2007).
Rheological Behavior in Copolymer Solutions
The viscosity behavior of dimethylformamide solutions of acrylonitrile/ammonium acrylate copolymer is studied, revealing that solutions exhibit Newtonian flow beyond a certain rotor speed. The viscosity of these solutions decreases with an increase in temperature (Ying, Hou, & Qun, 2007).
Copolymerization Kinetics
Ammonium acrylate successfully copolymerizes with acrylonitrile, with kinetics investigated in water/dimethylsulfoxide mixtures. The rate of copolymerization and particle size were measured, and kinetic equations were obtained (Hou, Liu, & Ying, 2006).
Ammonium Ion Removal
A hydrogel composite, chitosan grafted poly(acrylic acid)/rectorite, prepared from in situ copolymerization, effectively removes ammonium ions (NH4+) from aqueous solutions. This composite demonstrates high adsorption capacity over a wide pH range (Zheng & Wang, 2009).
Graft Copolymerization
Ceric ammonium nitrate is used as an initiator for graft copolymerization of ethyl acrylate onto cellulose, proceeding through a radical initiation process. The graft yield and other parameters have been evaluated, highlighting its potential in material science (Gupta, Sahoo, & Khandekar, 2002).
Layer by Layer Architectures
Ammonium polyphosphate and poly(acrylic acid) are used to build a quadlayered hybrid architecture to enhance the char formation in cotton, polyester, and their blends. This architecture promotes the formation of an aromatic and stable carbonaceous structure (Alongi, Carosio, & Malucelli, 2012).
Frontal Polymerization Applications
Ammonium acrylate is part of deep eutectic solvents (DESs) which include mixtures of ammonium salts and acrylic acids, capable of sustaining frontal polymerization. These polymers have potential in biomedical applications such as drug delivery systems (Mota‐Morales et al., 2013).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There is a general trend in creating materials in a more sustainable way. The main drivers of this trend are environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend .
properties
IUPAC Name |
azane;prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYZIPODULRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-03-6, 28214-57-5, 79-10-7 (Parent) | |
Record name | Ammonium polyacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(ammonium acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium acrylate | |
CAS RN |
10604-69-0 | |
Record name | Ammonium acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10604-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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